

Introduction: A Multifaceted Building Block in Modern Chemistry

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Compound of Interest

Compound Name: *2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde*

CAS No.: 1428234-81-4

Cat. No.: B1447816

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2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules. Its structure is distinguished by a unique substitution pattern on the benzaldehyde core: a bromine atom and a fluorine atom positioned ortho to the aldehyde, and a trifluoromethyl group at the meta position. This arrangement of electron-withdrawing groups imparts significant and distinct chemical properties to the molecule, enhancing the electrophilicity of the aldehyde and activating the aromatic ring for a variety of transformations.^[1] Consequently, this compound has emerged as a valuable building block in the fields of pharmaceutical and agrochemical research, where precise molecular architecture is paramount for biological activity.^{[1][2]} This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Structural Analysis and Physicochemical Properties

The strategic placement of three distinct halogen-containing substituents governs the reactivity and physical characteristics of **2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde**. The bromine atom serves as an excellent handle for cross-coupling reactions, the ortho-fluorine atom modulates steric and electronic properties, and the highly electronegative trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability in derivative compounds.^[2]

Key Physicochemical Data

Property	Value	Source
CAS Number	1428234-81-4	Benchchem[1]
Molecular Formula	C ₈ H ₃ BrF ₄ O	Benchchem[1]
Molar Mass	270.9 g/mol	Benchchem[1]
Appearance	Expected to be a solid at room temperature, similar to related structures.	Inferred from
Solubility	Expected to be slightly soluble in water, with good solubility in organic solvents.	Inferred from

Expected Spectroscopic Signatures

While a definitive public spectrum is not available, the structure allows for clear predictions of its spectroscopic characteristics:

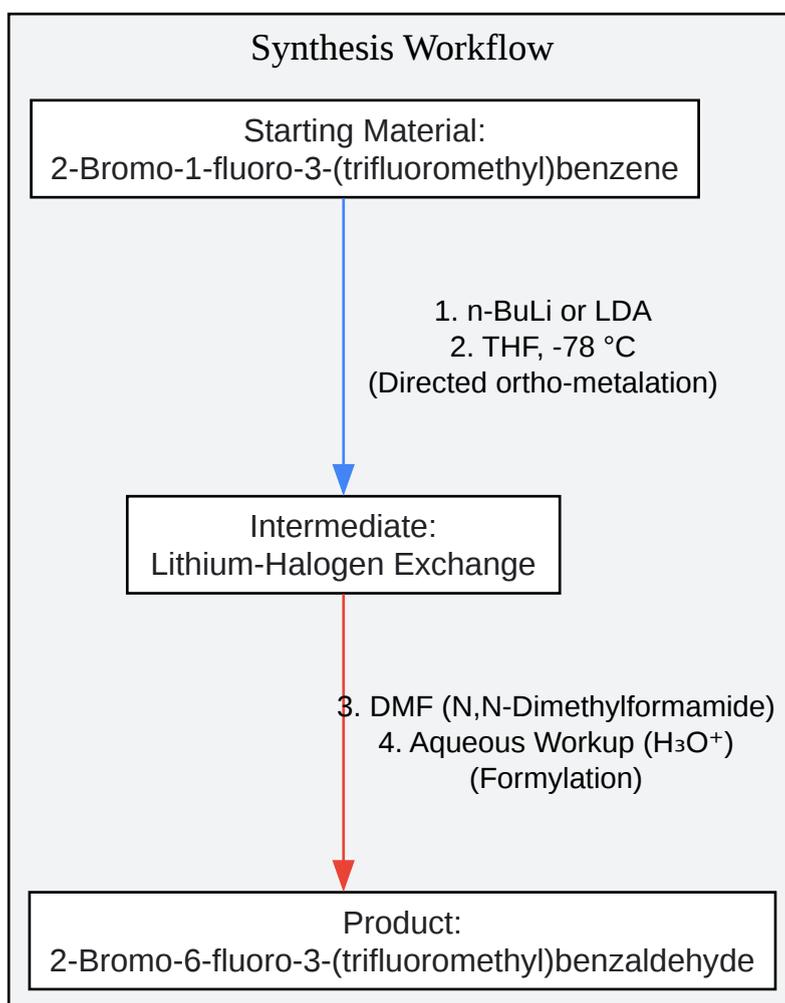
- ¹H NMR: The spectrum would feature two signals in the aromatic region, a doublet and a triplet, corresponding to the two aromatic protons, and a singlet at approximately 10 ppm for the aldehydic proton.
- ¹³C NMR: Will show eight distinct signals, including a downfield signal (~185-190 ppm) for the aldehyde carbonyl carbon. The carbons attached to fluorine and bromine will show characteristic coupling (C-F) and electronic shifts.
- ¹⁹F NMR: Two signals are expected. One for the aromatic fluorine atom and a second, more intense signal for the -CF₃ group, likely showing coupling to the aromatic protons.
- Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzaldehydes requires careful strategic planning to install the functional groups with correct regioselectivity. A plausible and efficient route to **2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde** starts from a pre-functionalized aromatic precursor, 2-bromo-6-fluorobenzotrifluoride, followed by a directed formylation reaction.

Representative Synthetic Workflow

The introduction of the aldehyde group onto the activated aromatic ring is a key step. While several formylation methods exist, a directed ortho-metalation followed by quenching with an electrophilic formylating agent is a common and effective strategy for such systems, offering high regioselectivity. This avoids the harsh conditions and potential side reactions of classical methods like Friedel-Crafts formylation on a deactivated ring.^{[1][3]}



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Caption: Directed ortho-metalation synthesis pathway.

Detailed Experimental Protocol

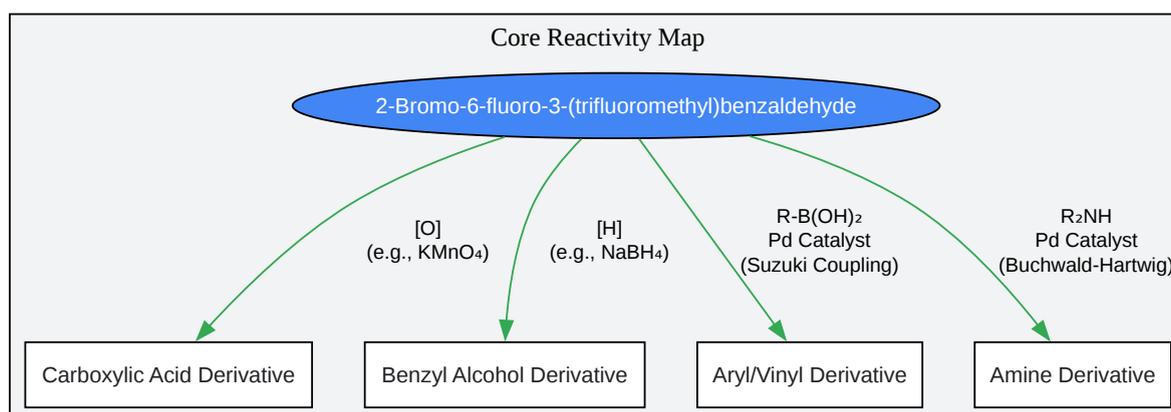
Objective: To synthesize **2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde** via directed ortho-metalation.

- **Preparation:** In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve 2-bromo-1-fluoro-3-(trifluoromethyl)benzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at a concentration of 0.2 M.
- **Metalation:** Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of n-butyllithium (n-BuLi, 1.1 equiv.) in hexanes dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The causality here is critical: the fluorine atom directs the lithium to the C6 position, which is then lithiated. The low temperature is essential to prevent side reactions.[3]
- **Stirring:** Stir the resulting mixture at -78 °C for 1 hour to ensure complete metalation.
- **Formylation:** Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise to the reaction mixture. DMF serves as the electrophilic source of the formyl group.
- **Quenching:** After stirring for an additional 2 hours at -78 °C, slowly warm the reaction to 0 °C and quench by the careful addition of 1 M aqueous HCl.
- **Extraction & Purification:** Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.

Chemical Reactivity and Key Transformations

The utility of **2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde** as an intermediate stems from its multiple reactive sites. The electron-withdrawing nature of the substituents makes the aldehyde carbonyl exceptionally electrophilic and primes the aromatic ring for specific transformations.[1]

- Aldehyde Group Reactions: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO_4 , Jones reagent) or reduced to a benzyl alcohol with reducing agents like sodium borohydride (NaBH_4).^[1]
- Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$): While the fluorine atom can be a target for $\text{S}_{\text{N}}\text{Ar}$, the bromine is the more versatile handle.
- Cross-Coupling Reactions: The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis.



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Caption: Key chemical transformations of the title compound.

Applications in Drug Discovery and Agrochemicals

The incorporation of fluorine and trifluoromethyl groups into bioactive molecules is a widely employed strategy to enhance their pharmacological profiles.^[2] These groups can improve metabolic stability, bioavailability, and binding affinity.^[2] **2-Bromo-6-fluoro-3-**

(trifluoromethyl)benzaldehyde is a precursor to scaffolds that are integral to the development of novel therapeutics and agrochemicals.

- **Pharmaceutical Synthesis:** Structurally related 2-bromo-6-fluorobenzaldehydes are precursors to compounds developed for treating a range of conditions, including ischemic heart disease, inflammatory disorders, cardiovascular diseases, and cancer.[3] The title compound is therefore a highly valuable starting material for synthesizing new chemical entities in these therapeutic areas.
- **Agrochemical Formulations:** The unique electronic properties conferred by the substituents are also beneficial in the design of modern pesticides and herbicides, contributing to enhanced efficacy and target specificity.[2]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage are crucial to ensure safety and maintain compound integrity. Although specific data for this exact isomer is limited, data from closely related compounds provides a strong basis for hazard assessment.

GHS Hazard Information (Based on Analogues)

Hazard Class	Statement	Source
Acute Toxicity, Oral	H302: Harmful if swallowed	ChemScene, PubChem[4][5]
Skin Corrosion/Irritation	H315: Causes skin irritation	PubChem[5]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	PubChem[5]
Specific Target Organ Toxicity	H335: May cause respiratory irritation	PubChem[5]

Protocol for Safe Handling and Storage

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[6\]](#)[\[7\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[\[7\]](#)[\[8\]](#)
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The compound should be kept in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[\[6\]](#)[\[9\]](#) Refrigerated storage (2-8 °C) is recommended for long-term stability.

Conclusion

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is more than just a chemical; it is a versatile tool for molecular architects. Its densely packed functional groups provide multiple, orthogonal handles for synthetic manipulation, enabling the efficient construction of complex and novel molecular frameworks. The insights provided in this guide—from its fundamental properties and synthesis to its reactivity and safe handling—are intended to empower researchers to fully leverage the potential of this powerful building block in advancing the frontiers of medicinal chemistry and materials science.

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